molecular formula C11H13N3 B8765300 4-(1-Ethyl-1H-imidazol-2-yl)aniline

4-(1-Ethyl-1H-imidazol-2-yl)aniline

Cat. No.: B8765300
M. Wt: 187.24 g/mol
InChI Key: UNNGCBLLSSNKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Ethyl-1H-imidazol-2-yl)aniline is an organic compound that features an imidazole ring substituted with an ethyl group at the 1-position and an aniline group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)aniline typically involves the reaction of 1-ethylimidazole with aniline under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different aniline derivatives.

    Substitution: The compound can participate in substitution reactions, where the aniline or imidazole groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different aniline derivatives.

Scientific Research Applications

4-(1-Ethyl-1H-imidazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 4-(1-Ethyl-1H-imidazol-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Ethyl-imidazol-2-yl)-benzimidazole
  • 1-Ethyl-2-methylimidazole
  • 4-(1-Methyl-imidazol-2-yl)-aniline

Uniqueness

4-(1-Ethyl-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)aniline

InChI

InChI=1S/C11H13N3/c1-2-14-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-8H,2,12H2,1H3

InChI Key

UNNGCBLLSSNKMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC=C(C=C2)N

Origin of Product

United States

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